molecular formula C13H21N5O5 B12298827 N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-YL)glycine

N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-YL)glycine

Cat. No.: B12298827
M. Wt: 327.34 g/mol
InChI Key: DUYFQYOHZRZEAZ-AQUGYRSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine typically involves the condensation of glycine and arginine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring precise temperature and pH control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)alanine
  • N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)valine
  • N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)leucine

Uniqueness

N-L-Arginyl-2-(1-hydroxy-2-oxo-3-cyclopenten-1-yl)glycine is unique due to its specific combination of glycine and arginine with a cyclopentenone ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C13H21N5O5

Molecular Weight

327.34 g/mol

IUPAC Name

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid

InChI

InChI=1S/C13H21N5O5/c14-7(3-2-6-17-12(15)16)10(20)18-9(11(21)22)13(23)5-1-4-8(13)19/h1,4,7,9,23H,2-3,5-6,14H2,(H,18,20)(H,21,22)(H4,15,16,17)/t7-,9?,13?/m0/s1

InChI Key

DUYFQYOHZRZEAZ-AQUGYRSOSA-N

Isomeric SMILES

C1C=CC(=O)C1(C(C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

C1C=CC(=O)C1(C(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.